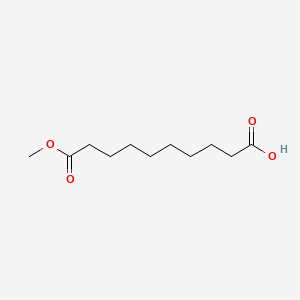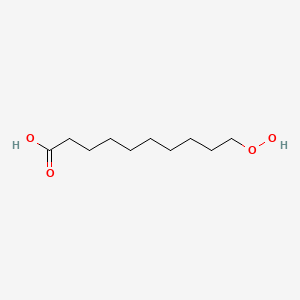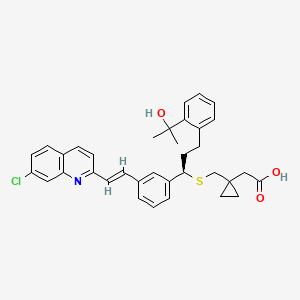
m-PEG9-bromure
Vue d'ensemble
Description
m-PEG9-bromide: is a polyethylene glycol (PEG) derivative that contains a bromide group. The bromide group is a very good leaving group for nucleophilic substitution reactions, making m-PEG9-bromide a valuable reagent in organic synthesis . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media, which is beneficial for various applications in chemistry and biology .
Applications De Recherche Scientifique
Chemistry: m-PEG9-bromide is widely used as a linker in the synthesis of complex molecules, including drugs and polymers. Its ability to undergo nucleophilic substitution makes it a versatile reagent for attaching various functional groups to the PEG chain .
Biology: In biological research, m-PEG9-bromide is used to modify biomolecules such as proteins and peptides. The PEGylation of these biomolecules can improve their solubility, stability, and bioavailability, making them more suitable for therapeutic applications .
Medicine: m-PEG9-bromide is used in the development of drug delivery systems. The PEGylation of drugs can enhance their pharmacokinetic properties, reduce immunogenicity, and prolong their circulation time in the bloodstream.
Industry: In industrial applications, m-PEG9-bromide is used in the production of various PEGylated products, including surfactants, lubricants, and coatings. Its ability to improve the solubility and stability of these products makes it valuable in various manufacturing processes .
Mécanisme D'action
Target of Action
m-PEG9-bromide is a PEG linker containing a bromide group . The bromide (Br) group in m-PEG9-bromide is a very good leaving group for these reactions .
Mode of Action
The mode of action of m-PEG9-bromide involves the bromide group being displaced in a nucleophilic substitution reaction . This allows the PEG linker to be covalently attached to a variety of molecules, enhancing their properties such as solubility in aqueous media .
Biochemical Pathways
Instead, it modifies other molecules to enhance their properties and potentially affect their interactions within biochemical pathways .
Pharmacokinetics
The pharmacokinetics of m-PEG9-bromide would largely depend on the molecule it is linked to. The hydrophilic peg spacer in m-peg9-bromide increases solubility in aqueous media , which could enhance the bioavailability of the linked molecule.
Result of Action
The primary result of m-PEG9-bromide’s action is the modification of target molecules to enhance their properties, such as solubility in aqueous media . This can potentially enhance the efficacy of the target molecule in its intended application.
Action Environment
The action of m-PEG9-bromide is influenced by the presence of nucleophiles for the substitution reaction . Additionally, the hydrophilic PEG spacer can increase solubility in aqueous environments , potentially enhancing the action, efficacy, and stability of m-PEG9-bromide and the linked molecule in such environments.
Analyse Biochimique
Biochemical Properties
m-PEG9-bromide, as a PEG linker, plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The bromide group in m-PEG9-bromide acts as a leaving group in nucleophilic substitution reactions
Cellular Effects
The cellular effects of m-PEG9-bromide are not directly observed as it is a part of larger molecules like PROTACs . The influence of m-PEG9-bromide on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, would be indirect and dependent on the specific PROTAC it is part of.
Molecular Mechanism
m-PEG9-bromide itself does not exert effects at the molecular level . Its role is primarily as a linker in the formation of PROTACs . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would be characteristics of the PROTAC, not the m-PEG9-bromide linker itself.
Temporal Effects in Laboratory Settings
As a component of PROTACs, its stability and degradation would be influenced by the overall stability of the PROTAC .
Dosage Effects in Animal Models
As a component of PROTACs, its effects would be dependent on the specific PROTAC and its dosage .
Metabolic Pathways
As a component of PROTACs, its involvement in metabolic pathways would be dependent on the specific PROTAC .
Transport and Distribution
As a component of PROTACs, its transport and distribution would be dependent on the specific PROTAC .
Subcellular Localization
As a component of PROTACs, its subcellular localization would be dependent on the specific PROTAC .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-bromide typically involves the reaction of methoxy polyethylene glycol (m-PEG) with a brominating agent. One common method is the reaction of m-PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of m-PEG9-bromide may involve large-scale reactions using similar brominating agents. The process is optimized for high yield and purity, often involving purification steps such as distillation or chromatography to remove impurities and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG9-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group . These reactions can be classified as either S_N1 or S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles that react with m-PEG9-bromide include thiols, amines, and alkoxides.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM).
Major Products: The major products formed from these reactions are typically m-PEG derivatives with the nucleophile attached to the PEG chain. For example, the reaction with a thiol nucleophile would yield a thioether-linked PEG derivative .
Comparaison Avec Des Composés Similaires
m-PEG4-bromide: A shorter PEG chain with similar reactivity but different solubility and physical properties.
m-PEG2-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a bromide group, used for amine coupling reactions.
m-PEG4-NHS ester: Similar to m-PEG2-NHS ester but with a longer PEG chain.
Uniqueness: m-PEG9-bromide is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful for applications requiring high solubility and biocompatibility .
Propriétés
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39BrO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVCGSZTSMUNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125562-30-3 | |
| Record name | 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















